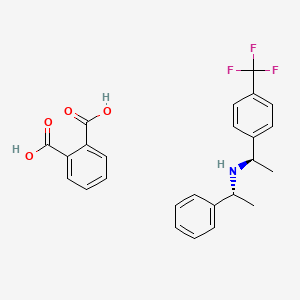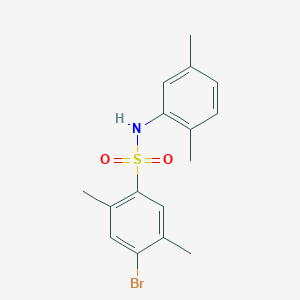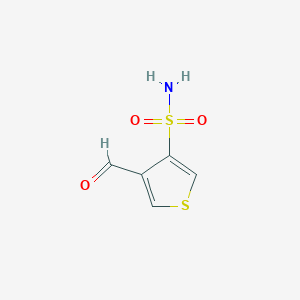
5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C14H10F3N5O2 and its molecular weight is 337.262. The purity is usually 95%.
BenchChem offers high-quality 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Activity
Research on derivatives closely related to 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine has indicated significant antioxidant activities. For instance, compounds with structures similar to this chemical, featuring oxadiazole and thienopyrimidine rings, have been synthesized and evaluated for their in vitro antioxidant activities using assays like DPPH, hydrogen peroxide, and nitric oxide radical scavenging. Some compounds demonstrated notable radical scavenging abilities, suggesting their potential as antioxidant agents (Kotaiah et al., 2012).
Insecticidal and Antibacterial Potential
Further studies explored the synthesis of derivatives that incorporate pyrimidine with other heterocyclic structures, such as pyrazole, under microwave conditions. These compounds were then assessed for insecticidal activity against certain insects and antibacterial potential against selected microorganisms. The investigation revealed the structure-activity relationships that could be pivotal for developing new insecticidal and antimicrobial agents (Deohate & Palaspagar, 2020).
Antifungal and Molecular Docking Studies
Another study focused on the synthesis of oxadiazole derivatives, demonstrating their antifungal activity against various human pathogenic fungal strains. Molecular docking studies further supported the potential of these compounds as antifungal agents, providing insights into their mode of action and paving the way for the development of new antifungal drugs (Nimbalkar et al., 2016).
Anticancer Activity
Pyrimidine and its derivatives have also been investigated for their anticancer properties. For example, compounds synthesized from pyrimidine linked with oxadiazoles and thiadiazoles showed significant cytotoxicity against various cancer cell lines. Some derivatives were particularly potent, highlighting the therapeutic potential of pyrimidine-based compounds in cancer treatment (Abdo & Kamel, 2015).
Design and Pesticidal Activities
In agricultural research, novel pyrimidin-4-amine derivatives featuring a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were designed and synthesized, exhibiting excellent insecticidal and fungicidal activities against a range of pests and fungi. This study underscores the utility of such compounds in developing new pesticides with potentially novel modes of action (Liu et al., 2021).
Eigenschaften
IUPAC Name |
5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O2/c1-8-20-13(24-22-8)11-6-18-7-19-12(11)21-9-2-4-10(5-3-9)23-14(15,16)17/h2-7H,1H3,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALBJYUMCUOYDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2373366.png)

![N-(3,4-dimethylphenyl)-4-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2373369.png)

![2-Chloro-N-[5-(ethyl-phenyl-sulfamoyl)-2-methoxy-phenyl]-acetamide](/img/structure/B2373371.png)

![N-(4-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2373376.png)





![N-([2,4'-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide](/img/structure/B2373386.png)
